5-(benzyloxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one
Description
Properties
IUPAC Name |
2-[(4-methylphenyl)methyl]-5-phenylmethoxy-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-18-10-12-19(13-11-18)16-25-15-14-21-22(24(25)26)8-5-9-23(21)27-17-20-6-3-2-4-7-20/h2-13H,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIJZWVEKMNDCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC3=C(C2=O)C=CC=C3OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(benzyloxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoquinolinone core, followed by the introduction of the benzyloxy and 4-methylbenzyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF). Industrial production methods may involve optimized reaction conditions to increase yield and purity, utilizing techniques such as continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
5-(benzyloxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyloxy and 4-methylbenzyl groups can be substituted with other functional groups using nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: Researchers investigate its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Medicine: The compound is explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and 4-methylbenzyl groups may enhance the compound’s binding affinity to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(4-Chlorobenzyl)-5-[(4-methylbenzyl)oxy]-3,4-dihydroisoquinolin-1(2H)-one (CAS 850906-47-7)
- Key Differences : Replaces the 4-methylbenzyl group at the 2-position with a 4-chlorobenzyl group.
- Compared to the methyl group, chlorine may reduce lipophilicity (Cl: LogP ~0.71 vs. CH₃: LogP ~0.52) but improve target binding in polar environments .
5-[(2-Chlorophenyl)methoxy]-2-[(3-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one (CAS 850907-31-2)
- Key Differences : Features a 2-chlorobenzyloxy group (ortho-substituted) and a 3-methylbenzyl group (meta-substituted).
- The meta-methyl group on the benzyl substituent may alter hydrophobic interactions compared to the para-methyl analog .
Functional Group Simplifications
5-Methoxy-3,4-dihydroisoquinolin-1(2H)-one (CAS 129075-49-6)
- Key Differences : Lacks both benzyl and 4-methylbenzyl groups, retaining only a methoxy group at the 5-position.
- Impact : The absence of bulky substituents reduces molecular weight (MW: ~203 g/mol vs. ~387 g/mol for the target compound) and lipophilicity, likely improving aqueous solubility but compromising membrane permeability. This simplification may diminish potency in targets requiring hydrophobic interactions .
3,4-Dihydro-5-hydroxy-1(2H)-isoquinolinone (CAS 56469-02-4)
- Key Differences : Substitutes the benzyloxy group with a hydroxyl group.
Structural Complexity and Pharmacological Implications
4-(3,4-Dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 442881-27-8)
- Key Differences : Incorporates a sulfonyl group and a benzamide-linked oxadiazole ring.
- This compound represents a structurally distinct subclass with divergent biological targets .
Comparative Data Table
Research Findings and Trends
- Electron-Donating vs. Withdrawing Groups: Para-methyl (electron-donating) and chloro (electron-withdrawing) substituents influence electronic density on the isoquinolinone core, affecting binding to redox-sensitive targets .
- Positional Isomerism : Meta- and ortho-substituents reduce symmetry and may disrupt interactions with symmetrical binding pockets compared to para-substituted analogs .
- Metabolic Stability : Hydroxy and methoxy groups improve solubility but may shorten half-life, whereas benzyl-based substituents enhance metabolic resistance .
Biological Activity
5-(benzyloxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a compound belonging to the isoquinolinone class, which is recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The compound features a dihydroisoquinolinone core with a benzyloxy group and a 4-methylbenzyl substituent. These structural characteristics are significant as they influence the compound's interaction with biological targets.
| Property | Description |
|---|---|
| Molecular Formula | C24H23NO2 |
| Molecular Weight | 369.44 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The benzyloxy and 4-methylbenzyl groups are believed to enhance the compound's binding affinity, modulating enzyme activity and influencing various cellular pathways.
Potential Targets
- Enzymes : The compound may inhibit specific enzymes involved in signaling pathways.
- Receptors : It could interact with neurotransmitter receptors, influencing neurochemical processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that isoquinolinones can possess antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains.
- Cytotoxic Effects : Some isoquinolinones have demonstrated cytotoxic effects against cancer cell lines. The potential for this compound to induce apoptosis in tumor cells remains an area for further investigation.
- Anti-inflammatory Properties : Isoquinolinones are often studied for their anti-inflammatory effects. The ability of this compound to modulate inflammatory pathways could offer therapeutic benefits in conditions like arthritis or other inflammatory diseases.
Case Studies and Research Findings
While direct studies on this compound are scarce, related research provides insights into its potential:
- A study on similar isoquinolinones highlighted their ability to inhibit phosphodiesterase enzymes, which play crucial roles in cellular signaling pathways. Such inhibition could lead to increased intracellular levels of cyclic nucleotides, thereby enhancing cellular responses to various stimuli .
- Another study focused on the structure-activity relationship (SAR) of isoquinolinones, suggesting that modifications in substituents significantly affect their biological activity. This implies that the unique structure of this compound may confer distinct pharmacological properties .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other isoquinolinones:
| Compound Name | Biological Activity |
|---|---|
| 5-(methoxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one | Moderate antimicrobial activity |
| 5-(benzyloxy)-2-(4-chlorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one | Enhanced cytotoxicity in cancer cells |
| 5-(benzyloxy)-2-(2-methylphenyl)-3,4-dihydroisoquinolin-1(2H)-one | Potential anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
